1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene
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Overview
Description
1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene is an organic compound that belongs to the class of aryl halides. This compound features a benzene ring substituted with a bromine atom at the 1-position and a 1-chloro-3,3-diphenylprop-1-enyl group at the 4-position. The presence of both bromine and chlorine atoms, along with the diphenylprop-1-enyl group, makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene can be achieved through several synthetic routes. . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki or Sonogashira coupling, to form biaryl compounds or other complex structures.
Scientific Research Applications
1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups, such as bromine and chlorine, enhances its reactivity in nucleophilic substitution reactions. The compound can also participate in radical addition reactions under specific conditions .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene include:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
These compounds share the presence of bromine and chlorine atoms on a benzene ring but differ in the position of substitution and the presence of additional functional groups. The unique structure of this compound, with its diphenylprop-1-enyl group, distinguishes it from these simpler aryl halides.
Properties
Molecular Formula |
C21H16BrCl |
---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1-bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H16BrCl/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H |
InChI Key |
SPZJKLBBXMBNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=C(C2=CC=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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